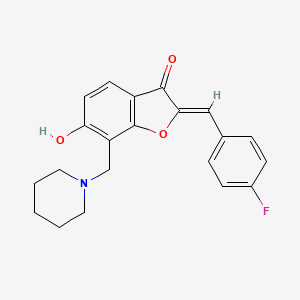

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c22-15-6-4-14(5-7-15)12-19-20(25)16-8-9-18(24)17(21(16)26-19)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYMSWYPIJFOBE-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-fluorobenzaldehyde under basic conditions.

Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The fluorobenzylidene group can be reduced to form a fluorobenzyl group.

Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzofuranone derivative, while reduction of the fluorobenzylidene group may yield a fluorobenzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and functional groups may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may interact with hydrophobic pockets, while the hydroxy and piperidinylmethyl groups may form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzofuran-3(2H)-one derivatives reveals key differences in substituents and their implications for physicochemical and biological properties:

Structural and Substituent Variations

Key Observations

Benzylidene Substituent Effects: Electron-Withdrawing Groups (e.g., 4-Fluoro): The target compound’s 4-fluoro group may enhance binding to enzymes or receptors via halogen bonds, compared to the electron-donating 4-methoxy group in , which could reduce electrophilic reactivity .

Position 7 Modifications: Piperidin-1-ylmethyl vs. Piperazinyl Derivatives: Compounds with 4-(2-hydroxyethyl)piperazinyl groups () demonstrate increased hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s piperidine .

Biological Implications :

- While direct activity data for the target compound are unavailable, analogs with hydroxy and fluorinated benzylidene groups (e.g., ) are often explored for anticancer activity due to their ability to induce apoptosis or inhibit kinases .

- The trimethoxybenzylidene derivative () highlights how bulky substituents may reduce bioavailability, underscoring the target compound’s balanced design .

Biological Activity

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 287.30 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, making it a valuable scaffold in drug discovery.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 287.30 g/mol |

| Melting Point | 261 – 263 °C |

| Solubility | Soluble in DMSO |

| Appearance | Yellow solid |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

- Antitumor Activity : Compounds with similar benzofuran structures have demonstrated cytotoxic effects against various cancer cell lines. Investigations into this compound's ability to induce apoptosis in cancer cells are ongoing.

The biological activity of this compound is believed to be mediated through:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could potentially modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotection

In vitro studies showed that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated reduced cell death and maintained cellular viability at higher concentrations.

Study 3: Antitumor Activity

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it exhibits significant antiproliferative activity, with IC50 values comparable to established chemotherapeutic agents. Further studies are required to elucidate the exact mechanisms underlying this activity.

Q & A

Q. What are the key synthetic routes for synthesizing (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

Core formation : Condensation of a 6-hydroxybenzofuran-3(2H)-one precursor with 4-fluorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene linkage .

Functionalization : Introduction of the piperidin-1-ylmethyl group via Mannich reaction or nucleophilic substitution, often using piperidine and formaldehyde .

Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .

Q. How is the structural integrity of this compound confirmed in laboratory settings?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and carbonyl (C=O) groups .

- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable) .

Q. What are the primary chemical properties influencing its reactivity?

- Hydroxyl Group : Participates in hydrogen bonding and oxidative reactions (e.g., quinone formation under acidic conditions) .

- Piperidine Moiety : Enhances solubility in polar solvents and enables protonation at physiological pH, affecting bioavailability .

- Benzylidene Linkage : Susceptible to photoisomerization (Z/E interconversion), requiring light-protected storage .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

-

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .

-

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for reaction efficiency .

-

Temperature Control : Reflux conditions (70–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation .

-

Yield Data :

Condition Yield (%) Purity (%) EtOH, NaOH, 70°C 65 98 DMF, ZnCl₂, 80°C 78 95

Q. What strategies resolve contradictory bioactivity data across different cell lines?

- Assay Standardization : Use identical cell passage numbers and culture conditions to minimize variability .

- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to clarify mode of action .

- Dose-Response Analysis : Establish IC₅₀ values in multiple cell lines (e.g., HeLa, A549) to identify selectivity trends .

Q. How does computational modeling aid in predicting its metabolic stability?

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- ADME Predictions : Software like SwissADME calculates logP (2.1–2.5) and topological polar surface area (TPSA: 85–90 Ų), indicating moderate permeability .

- Metabolite Identification : In silico tools (e.g., Meteor) predict hydroxylation at the benzofuran core or N-demethylation of the piperidine group .

Q. What experimental approaches validate its mechanism of action in anticancer studies?

- Target Engagement Assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm binding to kinases (e.g., EGFR, BRAF) .

- Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) and proliferation pathways (MAPK/ERK) .

- In Vivo Models : Xenograft studies in mice with tumor volume measurements and histopathology .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

-

Solvent Systems : Test solubility in PBS (pH 7.4), DMSO, and ethanol with sonication .

-

Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

-

Contradictory Data Example :

Study Solubility (mg/mL) Stability (t₁/₂) Study A (2024) 0.12 in PBS 48 hours Study B (2025) 0.45 in EtOH 72 hours

Q. What methodologies reconcile conflicting cytotoxicity results in primary vs. cancer cells?

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate therapeutic potential .

- Comet Assay : Assess DNA damage in non-cancerous cells (e.g., HEK293) to rule off-target effects .

- Transcriptomics : RNA-seq to compare gene expression profiles in treated vs. untreated cells .

Structure-Activity Relationship (SAR) Exploration

Q. How do modifications to the piperidine moiety affect bioactivity?

-

Substitution Impact :

Substituent Anticancer IC₅₀ (μM) LogP Piperidin-1-ylmethyl 12.3 ± 1.5 2.2 Morpholinomethyl 18.9 ± 2.1 1.8 Pyrrolidinylmethyl 15.4 ± 1.8 2.0 -

Rationale : Bulkier groups (e.g., morpholine) reduce cell permeability, while smaller groups (pyrrolidine) balance lipophilicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.